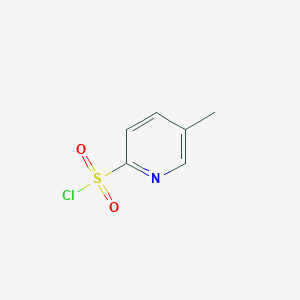![molecular formula C10H8N4O2 B182820 Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine CAS No. 35546-62-4](/img/structure/B182820.png)
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine, also known as BDTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDTA is a versatile molecule that can be synthesized using various methods, and its unique structure allows it to interact with biological systems in a specific and controlled manner. In
Mechanism Of Action
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine acts as a covalent inhibitor that binds to the active site of target proteins through a triazole ring. The aldehyde group of Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine reacts with the nucleophilic residues of the target protein, forming a covalent bond that irreversibly inhibits the protein's activity. Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine has been shown to selectively inhibit various proteins, including kinases, phosphatases, and proteases.
Biochemical And Physiological Effects
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine has been shown to have a specific and potent inhibitory effect on target proteins. The irreversible inhibition of these proteins can lead to downstream effects, such as the inhibition of cellular signaling pathways and the induction of apoptosis. Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine has also been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory enzymes.
Advantages And Limitations For Lab Experiments
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine has several advantages for use in lab experiments, including its high potency and specificity for target proteins, its ability to irreversibly inhibit protein activity, and its versatility in various research fields. However, Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine also has limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure specific and effective inhibition of target proteins.
Future Directions
There are several future directions for research on Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine, including the development of new synthesis methods to improve yield and purity, the exploration of Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine's potential as a therapeutic agent, and the further study of its mechanism of action and downstream effects. Additionally, Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine can be modified to create new chemical probes with improved potency and specificity for target proteins. Overall, Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine has significant potential for use in various scientific research fields and is a promising molecule for further study.
Synthesis Methods
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde with 4-amino-1,2,4-triazole in the presence of a base. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde with 4-azido-1,2,3-triazole in the presence of a reducing agent. Both methods result in the formation of Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine with high yields and purity.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine has shown potential applications in various scientific research fields, including chemical biology, medicinal chemistry, and biochemistry. Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine can be used as a chemical probe to study protein-ligand interactions, enzyme activity, and cellular signaling pathways. Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine can also be used as a precursor for the synthesis of other bioactive molecules, such as kinase inhibitors and protein-protein interaction inhibitors.
properties
CAS RN |
35546-62-4 |
|---|---|
Product Name |
Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine |
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.2 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C10H8N4O2/c1-2-9-10(16-7-15-9)3-8(1)4-13-14-5-11-12-6-14/h1-6H,7H2/b13-4+ |
InChI Key |
JWJCLWJMCDPESU-YIXHJXPBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N3C=NN=C3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)




![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)



![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)